molecular formula C24H20O B14351943 1-Benzyl-2-(benzyloxy)naphthalene CAS No. 95391-89-2

1-Benzyl-2-(benzyloxy)naphthalene

Cat. No.: B14351943
CAS No.: 95391-89-2
M. Wt: 324.4 g/mol
InChI Key: MQKVTKKONGZZRJ-UHFFFAOYSA-N
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Description

1-Benzyl-2-(benzyloxy)naphthalene is an organic compound with the molecular formula C23H18O. It consists of a naphthalene ring substituted with a benzyloxy group at the second position and a benzyl group at the first position. This compound is known for its applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-(benzyloxy)naphthalene can be synthesized through the Williamson Ether Synthesis. This method involves the deprotonation of an alcohol followed by a reaction with benzyl bromide. The use of sodium hydride (NaH) as a base is common for the deprotonation step . For substrates that are not stable under basic conditions, benzyl trichloroacetimidate can be used under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes as laboratory methods but on a larger scale. The choice of reagents and conditions may vary to optimize yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-(benzyloxy)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3

    Reduction: H2/Pd, NaBH4

    Substitution: Benzyl bromide, NaH, benzyl trichloroacetimidate

Major Products:

    Oxidation: Benzoic acid derivatives

    Reduction: Benzyl alcohol derivatives

    Substitution: Various benzylated products

Scientific Research Applications

1-Benzyl-2-(benzyloxy)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(benzyloxy)naphthalene involves interactions at the molecular level, particularly at the benzylic position. The compound can undergo free radical reactions, nucleophilic substitutions, and other transformations depending on the conditions . The molecular targets and pathways involved are primarily related to its chemical reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison: 1-Benzyl-2-(benzyloxy)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity

Properties

CAS No.

95391-89-2

Molecular Formula

C24H20O

Molecular Weight

324.4 g/mol

IUPAC Name

1-benzyl-2-phenylmethoxynaphthalene

InChI

InChI=1S/C24H20O/c1-3-9-19(10-4-1)17-23-22-14-8-7-13-21(22)15-16-24(23)25-18-20-11-5-2-6-12-20/h1-16H,17-18H2

InChI Key

MQKVTKKONGZZRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4

Origin of Product

United States

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